1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

Orthogonal protecting group strategy MOM ether deprotection Catechol synthesis

This trisubstituted aryl iodide uniquely combines a C–I handle for Pd-catalyzed cross-coupling, an electron-donating 3‑OCH₃ group, and an acid‑labile 2‑MOM ether that survives basic/neutral coupling conditions yet cleaves selectively to reveal a free phenol. Validated in γ‑rubromycin spiroketal synthesis, it is the preferred building block for catechol, o‑benzoquinone, and spiroketal libraries where regio‑ or chemoselectivity is critical. Supplied at NLT 98% purity with batch‑specific NMR, HPLC, and GC certification to guarantee freedom from regioisomeric impurities.

Molecular Formula C9H11IO3
Molecular Weight 294.09 g/mol
CAS No. 165071-94-3
Cat. No. B3245020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
CAS165071-94-3
Molecular FormulaC9H11IO3
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC=C1I)OC
InChIInChI=1S/C9H11IO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3
InChIKeyPCQHCRVVPXZYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (CAS 165071-94-3): Aryl Iodide Building Block with Orthogonal MOM Protection for Complex Synthesis


1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (CAS 165071-94-3) is a trisubstituted aryl iodide with the molecular formula C9H11IO3 and a molecular weight of 294.09 g/mol . It belongs to the class of ortho-methoxymethoxy (MOM)-protected iodobenzenes, wherein the iodine at position 1 serves as a reactive handle for metal-catalyzed cross-coupling, the 3-methoxy group modulates ring electronics, and the 2-MOM ether functions as a latent hydroxyl that can be revealed through selective acidic deprotection [1]. The compound is commercially available from multiple suppliers at purities of ≥95% (with batch-specific QC including NMR, HPLC, and GC) up to NLT 98%, and is offered in package sizes ranging from 1 g to 100 g [2].

Why Generic Aryl Iodide Substitution Fails: The Functional Consequences of the 1-Iodo-2-MOM-3-Methoxy Substitution Pattern


Simple aryl iodides such as 3-iodoanisole (CAS 766-85-8) or regioisomeric MOM-protected iodobenzenes like 1-iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8) and 1-iodo-4-(methoxymethoxy)benzene (CAS 98491-29-3) cannot replicate the synthetic functionality of 1-iodo-3-methoxy-2-(methoxymethoxy)benzene . The target compound uniquely combines three functional elements in a single ring: a reactive aryl iodide for cross-coupling, a methoxy group that donates electron density and accelerates oxidative addition relative to unsubstituted iodobenzene, and an acid-labile MOM ether that survives basic and neutral cross-coupling conditions yet can be selectively cleaved to unveil a free phenol for downstream oxidation, cyclization, or further derivatization [1]. The all-methoxy analog 2,3,4-trimethoxyphenyl iodide (CAS 25245-37-8) lacks this orthogonal deprotection capability, as all three methoxy groups possess comparable chemical stability, precluding chemoselective unmasking—a critical limitation when a latent catechol or quinone motif is required in the target molecule .

Quantitative Differentiation Evidence for 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene vs. Closest Analogs


Orthogonal Protection Logic: MOM Ether Survives Cross-Coupling While Enabling Selective Deprotection to o-Diphenol Motif

The 2-methoxymethoxy (MOM) group in the target compound is stable under the basic conditions of Pd-catalyzed Sonogashira and Suzuki couplings (pH ≥ 9, ambient temperature) but is rapidly cleaved under mild acidic conditions (pH ≤ 1, room temperature or pH < 1 at elevated temperature) to reveal a free phenolic hydroxyl [1]. This stands in contrast to 3-iodoanisole (lacking any MOM group) and 2,3,4-trimethoxyphenyl iodide (all three substituents are methyl ethers, which require harsh demethylation conditions—e.g., BBr3 at −78 °C or refluxing HBr—that risk dehalogenation of the aryl iodide) [2]. The target compound thus enables a sequential strategy: cross-coupling at C1 (iodide) → acidic MOM cleavage at C2 → oxidation/cyclization of the resulting o-diphenol, without premature deprotection or iodide loss. This orthogonal protection logic was explicitly exploited in the total synthesis of the γ-rubromycin spiroketal core, where the MOM group was retained through Sonogashira coupling and subsequently deprotected to trigger acid-catalyzed spirocyclization [3].

Orthogonal protecting group strategy MOM ether deprotection Catechol synthesis Spiroketalization

Boiling Point and Density Differentiation vs. Regioisomeric MOM-Protected Iodobenzenes

The target compound exhibits a predicted boiling point of 316.4±37.0 °C and predicted density of 1.612±0.06 g/cm³ . This represents a substantially higher boiling point than its regioisomeric MOM-iodobenzene analogs: 1-iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8) boils at 281.0±25.0 °C, and 1-iodo-4-(methoxymethoxy)benzene (CAS 98491-29-3) boils at 278.8±25.0 °C [1]. The ~35–38 °C boiling point elevation is attributable to the additional 3-methoxy group, which increases molecular weight from 264.06 Da (comparators) to 294.09 Da (target) and introduces an additional hydrogen bond acceptor site (3 vs. 2 HBA) [2]. 3-Iodoanisole (CAS 766-85-8), which lacks the MOM group entirely, has an experimentally determined boiling point of only 244–245 °C—over 70 °C lower than the target compound—despite having higher density (1.965 vs. 1.612 g/cm³) .

Physical property comparison Boiling point Predicted density Purification by distillation

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area Relative to 2,3,4-Trimethoxyphenyl Iodide and 3-Iodoanisole

The target compound has a computed XlogP of 2.5 and a topological polar surface area (TPSA) of 27.7 Ų [1]. Its closest isomeric analog, 2,3,4-trimethoxyphenyl iodide (CAS 25245-37-8), shares the same molecular formula (C9H11IO3) and nearly identical TPSA (27.7 Ų) but has a marginally lower XlogP of 2.4, reflecting subtle differences in hydrogen bonding presentation due to the MOM acetal vs. methyl ether topology . By contrast, the simpler 3-iodoanisole (C7H7IO, MW 234.04) is substantially more lipophilic with an experimental ACD/LogP of 2.95, while also possessing only one hydrogen bond acceptor (vs. 3 for the target) and a smaller TPSA . These computed differences indicate that the target compound occupies a distinct region of physicochemical space: more polar and less lipophilic than 3-iodoanisole, yet distinguishable from the trimethoxy congener by its potential for metabolic demethylation at the MOM site vs. the permanent methyl ethers.

Drug-likeness Lipophilicity Polar surface area Medicinal chemistry

Commercially Documented Purity and Batch-Level QC Availability: NLT 98% with NMR/HPLC/GC Verification

The target compound is commercially supplied at a purity of NLT 98% by Boroncore [1] and at 95%+ by Bidepharm, with the latter providing batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, 1-iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8) is typically offered at 95% purity (Sigma-Aldrich, AKSci) without explicit mention of multi-method batch QC , and 2,3,4-trimethoxyphenyl iodide is available at 96% purity from some suppliers . The availability of multi-technique QC data (NMR + HPLC + GC) for the target compound provides a higher level of identity and purity assurance for researchers conducting GLP-grade synthesis or preparing materials for biological assay, reducing the risk of uncharacterized impurities that could compromise cross-coupling yields or introduce confounding biological activity.

Commercial purity Quality control Batch certification Procurement specification

Validated Synthetic Utility: Key Building Block in γ-Rubromycin Total Synthesis via Sonogashira Coupling

The target compound has been employed as a key aryl iodide building block in the total synthesis of the aromatic spiroketal core of γ-rubromycin, a quinonoid antibiotic with activity against HIV-1 reverse transcriptase [1]. In this synthetic sequence, the compound underwent Sonogashira coupling with trimethylsilylacetylene to install an alkyne handle at the iodide position, while the MOM group remained intact throughout the coupling step. Subsequent MOM deprotection under acidic conditions unmasked the latent phenol, enabling acid-catalyzed spirocyclization to form the benzannelated spiroketal core [2]. This documented application contrasts with 3-iodoanisole and 1-iodo-2-(methoxymethoxy)benzene, for which no comparable use in complex natural product total synthesis has been reported. The successful execution of this multi-step sequence validates the orthogonal protection strategy and demonstrates that the C–I bond reactivity is not compromised by the electron-donating 3-methoxy and 2-MOM substituents under standard Pd(0) catalysis conditions.

Total synthesis Sonogashira coupling γ-Rubromycin Spiroketal natural products

Stability Profile: Light Sensitivity and Acid Lability Define Handling and Storage Requirements vs. 3-Iodoanisole

According to GHS-compliant safety data, 1-iodo-3-methoxy-2-(methoxymethoxy)benzene is stable under recommended storage conditions and is classified for industrial use . However, the MOM ether moiety confers acid lability (cleavage at pH ≤ 1), a property not shared by 3-iodoanisole or 2,3,4-trimethoxyphenyl iodide, both of which are stable to mild aqueous acid [1]. The target compound's MOM group is stable under basic and neutral conditions, as well as weakly acidic conditions (pH ≥ 4), allowing it to survive aqueous workup and silica gel chromatography without degradation. This stability profile is consistent with the general behavior of aryl MOM ethers: resistance to nucleophiles and bases, susceptibility to strong protic or Lewis acids, and documented sensitivity to prolonged light exposure (a property common to many aryl iodides) . In contrast, 3-iodoanisole is explicitly labeled as light-sensitive by multiple suppliers and typically requires storage under inert atmosphere in amber vials , while the target compound benefits from the MOM group's steric shielding of the ring, which may slightly reduce photolytic iodide loss—though direct comparative photostability data are not available.

Chemical stability Storage conditions Light sensitivity GHS classification

Recommended Application Scenarios for 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene Based on Differentiated Evidence


Synthesis of Catechol- and Quinone-Containing Natural Products and Pharmaceuticals via Orthogonal Deprotection

In synthetic routes targeting molecules bearing a catechol, o-benzoquinone, or related 1,2-dioxygenated aromatic motif, 1-iodo-3-methoxy-2-(methoxymethoxy)benzene is the preferred aryl iodide building block. The MOM group at C2 survives Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and can be selectively cleaved under mild acidic conditions to reveal a free phenol, while the 3-methoxy group remains intact. This orthogonal deprotection strategy was validated in the total synthesis of the γ-rubromycin spiroketal core [1], and is directly transferable to analog programs targeting other catechol-containing natural products (e.g., rubromycin family, purpuromycin, heliquinomycin). The 2,3,4-trimethoxyphenyl iodide analog cannot achieve this chemoselectivity, as all three methyl ethers require harsh, non-selective demethylation conditions.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Metabolic Lability

With a computed XlogP of 2.5 and TPSA of 27.7 Ų, the target compound occupies a favorable region of drug-like chemical space—less lipophilic than 3-iodoanisole (LogP 2.95) yet more polar than many simple aryl iodides [2]. The MOM acetal provides a metabolic liability that can be exploited for prodrug strategies: enzymatic or acidic cleavage in vivo can unmask a phenol for phase II conjugation. Fragment libraries incorporating this scaffold benefit from the combination of a cross-coupling handle (C–I), a polarity-modulating group (3-OMe), and a tractable metabolic soft spot (2-MOM), enabling efficient fragment elaboration and SAR exploration.

Multi-Step Synthesis Requiring High-Purity Building Blocks with Batch-Level QC Documentation

For research groups operating under GLP or preparing materials for in vivo pharmacological evaluation, the availability of the target compound at NLT 98% purity with batch-specific NMR, HPLC, and GC certification from Boroncore and Bidepharm [3] provides a procurement advantage over comparator aryl iodides. The multi-technique QC package ensures that the building block is free from regioisomeric impurities (e.g., iodination at alternative ring positions) that could propagate through multi-step sequences and complicate purification of final products. This level of documentation is not uniformly available for 1-iodo-2-(methoxymethoxy)benzene or 2,3,4-trimethoxyphenyl iodide from standard suppliers.

Spiroketal and Benzofuran Library Synthesis Exploiting MOM-Directed Late-Stage Cyclization

The documented use of this compound in spiroketal-forming reactions (as demonstrated in the γ-rubromycin synthesis [1]) supports its application in diversity-oriented synthesis of spiroketal and benzofuran libraries. The general strategy—Sonogashira coupling at C1 to install an alkyne, followed by MOM deprotection to unmask a nucleophilic phenol that participates in intramolecular cyclization—can be adapted to a variety of aldehyde and ketone coupling partners, generating structurally diverse oxygen heterocycles. This synthetic logic is not accessible with 3-iodoanisole (no latent nucleophile) or with the regioisomeric 1-iodo-2- or 1-iodo-4-(methoxymethoxy)benzene analogs (incorrect substitution geometry for the requisite cyclization mode).

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